REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]2[N:11]([CH3:14])[N:12]=[CH:13][C:6]=12>C(O)C>[CH3:1][N:2]1[C:5]2=[N:10][CH:9]=[N:8][C:7]([N:11]([CH3:14])[NH2:12])=[C:6]2[CH:13]=[N:3]1
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to stand in the refigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the product, 1-methyl-4-(1-methylhydrazino)pyrazolo[3,4-d]pyrimidine, is recrystallized from ethanol-methanol, m.p. 213°-215° (yield 4.2 g.)
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC=2C1=NC=NC2N(N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |